C21H15BrN2O5S2

Medicinal Chemistry Chemical Diversity Molecular Scaffolds

Many screening collections rely on over-represented, well-characterized chemotypes, limiting the discovery of novel ligand-target interactions. C21H15BrN2O5S2 is a structurally unique, bromine-containing heterocyclic compound with no prior biological annotation, making it an ideal tool for maximizing chemical diversity. - Unique Scaffold: A distinct pyrrolo-thiopyrano-thiazole core not commonly found in commercial libraries. - Favorable Physicochemical Profile: Predicted cLogP of 3.709 and tPSA of 99 Ų suggest drug-likeness. - IP Potential: Its 'blank slate' status provides a clear path for developing a novel intellectual property portfolio.

Molecular Formula C21H15BrN2O5S2
Molecular Weight 519.4 g/mol
Cat. No. B15174542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC21H15BrN2O5S2
Molecular FormulaC21H15BrN2O5S2
Molecular Weight519.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)SC5=C2SC(=O)N5)O
InChIInChI=1S/C21H15BrN2O5S2/c1-29-13-8-9(2-7-12(13)25)14-15-17(30-18-16(14)31-21(28)23-18)20(27)24(19(15)26)11-5-3-10(22)4-6-11/h2-8,14-15,17,25H,1H3,(H,23,28)
InChIKeyUBCBUPVTRIWICX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C21H15BrN2O5S2 Procurement Overview


The compound with the molecular formula C21H15BrN2O5S2, also identified by the CAS number 1005041-87-1, is a complex, bromine-containing heterocyclic organic molecule with a molecular weight of 519.4 g/mol [1]. Its structure features a pyrrolo-thiopyrano-thiazole core, incorporating multiple functional groups including a bromophenyl group and a thiophene ring [2]. This compound is listed in research databases like ChEMBL (ID: CHEMBL1453478) and ZINC (ID: ZINC000017527826), indicating its existence within the broader landscape of chemical space explored for biological activity, but currently, there are no reported experimental activity data for this specific compound [3]. It is a specialized chemical entity intended for research purposes, not for therapeutic or veterinary use .

1
Novel scaffold for diversity screening
Distinct heterocyclic core not commonly found in typical screening libraries
2
Favorable predicted physicochemical profile
Predicted lipophilicity within drug-like range; no reported experimental bioactivity
3
Research-grade chemical entity
Not for therapeutic or diagnostic use; intended for laboratory investigations

C21H15BrN2O5S2 Structural Irreplaceability


For compounds like C21H15BrN2O5S2, the failure of generic substitution is rooted in the inherent, unpredictable nature of molecular interactions. Even within a narrowly defined chemical class—heterocyclic compounds containing bromine and sulfur—minute structural variations, such as the position of the bromophenyl group or the specific heterocyclic core, can lead to profound and non-linear differences in target binding, selectivity, and biological activity. This is a well-established principle of structure-activity relationships (SAR) [1]. Consequently, the assumption that a structurally similar analog can serve as a drop-in replacement for C21H15BrN2O5S2 in a specific assay, synthesis, or application is scientifically unfounded without direct, comparator-based evidence for the intended use case [2]. In the absence of specific activity data for C21H15BrN2O5S2, the very uncertainty surrounding its profile underscores that its unique properties cannot be replicated by another compound without identical structural features.

Structural uniqueness
The tetrahydro-pyrrolo-thiopyrano-thiazole core may not transfer directly to common heterocyclic scaffolds; SAR landscape remains uncharacterized.
Predicted property shifts
Close analogs with substituent changes may shift lipophilicity and electronic profiles, altering assay behavior and requiring independent validation.

C21H15BrN2O5S2 Differentiating Properties


Distinct Molecular Scaffold Among Heterocyclic Bromides

C21H15BrN2O5S2 is characterized by a specific tetrahydro-pyrrolo-thiopyrano-thiazole core, a complex fused heterocyclic system [1]. While a comprehensive SAR study for this exact molecule is unavailable, an analysis of its structural class indicates that it occupies a distinct area of chemical space not heavily populated by common heterocyclic bromides. The combination of this specific scaffold with a 4-bromophenyl substituent represents a unique molecular entity. In contrast, structurally simpler analogs or those with common scaffolds like benzothiazoles or phenylpyrroles will inevitably lack this precise three-dimensional geometry and electronic distribution, which are the fundamental drivers of any potential biological interaction.

Scaffold architecture
Class-level inference
Target: Tetrahydro-pyrrolo-thiopyrano-thiazole core Comparator: Common heterocycles (e.g., benzothiazole)
Supports chemical diversity in screening
No direct SAR data for this scaffold
Medicinal Chemistry Chemical Diversity Molecular Scaffolds

Predicted Lipophilicity Profile

The computed partition coefficient (cLogP) for C21H15BrN2O5S2 is predicted to be 3.709 [1]. This value places the compound within a specific and desirable lipophilicity range for small molecule drug candidates, balancing membrane permeability with aqueous solubility. This property is a direct consequence of its specific combination of lipophilic (bromophenyl, thiophene) and polar (hydroxy, carbonyl, sulfonyl) functional groups. Substituting even one of these groups, as in a close analog, would alter the cLogP, potentially shifting it outside the optimal range (typically 1-5) for oral bioavailability and cellular penetration [2].

cLogP
In silico prediction
3.709
May support cell permeability evaluation
Predicted, not experimentally determined
Drug Discovery Physicochemical Properties Lipophilicity

Unexplored Biological Activity Status

A search of the ChEMBL database indicates that there is currently no known or predicted biological activity data for C21H15BrN2O5S2 [1]. This is a critical point of differentiation when compared to well-characterized probes or tool compounds in the same nominal class. While a more established compound (e.g., a known kinase inhibitor with published IC50 values) offers a known profile, C21H15BrN2O5S2 presents an opportunity for de novo target discovery and intellectual property generation. The absence of data is, in this context, a unique value proposition.

Bioactivity status
Data to verify
No reported or predicted activity
Supports novel target discovery context
Based on ChEMBL annotation review
High-Throughput Screening Chemical Biology Target Discovery

C21H15BrN2O5S2 Research Use Cases


Novel Chemical Space in HTS Libraries

The unique molecular scaffold of C21H15BrN2O5S2 makes it an ideal candidate for inclusion in diverse screening libraries [1]. Its distinct heterocyclic core is not commonly found, offering a higher probability of identifying novel ligand-target interactions compared to screening with a library enriched in common, well-characterized scaffolds. A procurement decision favoring this compound is justified by the need to maximize chemical diversity within a screening collection [2].

Starting Point for SAR Exploration

With a favorable predicted cLogP of 3.709 [3] and a complete lack of prior biological annotation [4], C21H15BrN2O5S2 is an excellent candidate for initiating a novel medicinal chemistry program. Its physicochemical profile suggests drug-likeness, and its 'blank slate' status in the literature provides a clear path for developing a new intellectual property portfolio around any discovered biological activity. The presence of synthetically tractable functional groups (e.g., bromophenyl for cross-coupling) further supports its selection as a core scaffold for analog synthesis.

Selectivity Profiling Comparator

The structural features of C21H15BrN2O5S2 differentiate it from common tool compounds [1]. In selectivity panels against a panel of protein targets (e.g., kinases, GPCRs), its inclusion can serve as a valuable, structurally distinct negative or positive control. It helps validate that the observed activity of a more optimized lead series is due to specific molecular recognition and not merely a general property of heterocyclic compounds of similar molecular weight. Its procurement ensures the panel contains true chemical diversity.

In Silico Modeling and Pharmacophore Development

The compound's well-defined 3D structure and computed physicochemical properties, such as its lipophilicity (cLogP=3.709) and topological polar surface area (tPSA=99 Ų) [3], make it a valuable input for computational chemistry workflows. It can be used to build and refine pharmacophore models, perform molecular docking studies, or train machine learning models to predict activity or ADME properties. The distinct combination of structural features in C21H15BrN2O5S2 provides a data point that helps improve the predictive power and applicability domain of in silico tools.

Application
Selection Property
Validation Focus
HTS library diversity
Novel heterocyclic scaffold
Chemical space coverage assessment
SAR exploration starting point
Favorable predicted drug-like properties
Physicochemical profile confirmation
Selectivity profiling comparator
Structurally distinct from common tool compounds
Panel specificity validation
In silico modeling input
Defined computed descriptors
Model predictive performance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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